

An In-depth Technical Guide to Methyl Petroselinate: Structure, Properties, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate, the methyl ester of petroselinic acid, is a monounsaturated fatty acid ester that has garnered increasing interest in the scientific community. As a derivative of petroselinic acid, which is abundantly found in the seeds of plants from the Apiaceae and Araliaceae families, **methyl petroselinate** serves as a valuable biochemical reagent and a potential candidate for various therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of **methyl petroselinate**, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

Methyl petroselinate is systematically named methyl (Z)-6-octadecenoate.[3][4][5] It is a C19 fatty acid methyl ester with a single cis double bond located at the sixth carbon position from the carboxyl group.[3][4][5]

Table 1: Chemical Identification of **Methyl Petroselinate**



Identifier	Value	Reference	
IUPAC Name	Methyl (Z)-6-octadecenoate	[3][5]	
Synonyms	Methyl petroselenate, Methyl cis-6-octadecenoate, Petroselinic acid methyl ester	[3][4][6]	
CAS Number	2777-58-4	[3][4][7]	
Molecular Formula	C19H36O2	[3][4][7][8][9]	
Molecular Weight	296.49 g/mol	[3][4][6][7][8][10]	
Canonical SMILES	CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC	[3][9]	
InChI	InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13-	[3][8][9]	
InChIKey	QRTVDKVXAFJVRU- YPKPFQOOSA-N	[3][8][9]	

Physicochemical Properties

The physical and chemical properties of **methyl petroselinate** are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of Methyl Petroselinate



Property	Value	Reference	
Appearance	Colorless to almost colorless liquid	[6]	
Melting Point	-1°C (lit.)	[6]	
Boiling Point	158-160 °C at 2-3 Torr; 208- 210°C at 10 Torr	[3][6]	
Density	0.8767 g/cm³ at 20°C	[3][6]	
Refractive Index	1.4501 at 20°C (589.3 nm)	[6]	
Solubility	Soluble in organic solvents such as ethanol and DMSO. [11] Insoluble in water.	[1]	
Stability	Stable under recommended storage conditions (-20°C).[6]		
logP (o/w)	8.229 (estimated)	[6][12]	

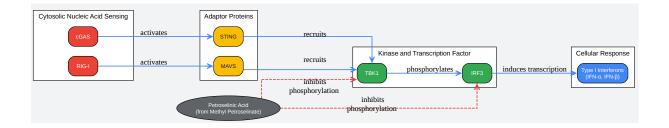
Biological Activities and Potential Therapeutic Applications

While research on **methyl petroselinate** is ongoing, studies on its parent compound, petroselinic acid, provide significant insights into its potential biological effects. It is widely accepted in pharmacology that methyl esters of fatty acids can act as prodrugs, being hydrolyzed by cellular esterases to release the active free fatty acid. Therefore, the biological activities of petroselinic acid are considered highly relevant to **methyl petroselinate**.

Anti-inflammatory Properties

Petroselinic acid has demonstrated notable anti-inflammatory properties. A key mechanism of its action involves the suppression of the type I interferon (IFN) signaling pathway, which plays a critical role in autoimmune and inflammatory diseases. Petroselinic acid has been shown to inhibit the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream effectors in this pathway.





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Figure 1: Proposed mechanism of anti-inflammatory action of petroselinic acid.

Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. While specific IC50 values for **methyl petroselinate** are not extensively reported, general cytotoxicity assays can be employed to determine its effect on various cell lines.

Table 3: Representative Cytotoxicity Data for Related Compounds

Compound	Cell Line	Assay	IC50 (μM)	Reference
Isorhamnetin	A549 (Lung)	MTT	26.6	[13]
Tamarixetin	A549 (Lung)	MTT	19.6	[13]
Quercetin	A549 (Lung)	MTT	72.2	[13]
Podophyllotoxin	J45.01 (Leukemia)	Trypan Blue	0.0040 (μg/mL)	[10]
Nerolidol	Leishmania	MTT	0.008 (mM)	[10]



Note: This table provides examples of cytotoxicity data for other natural products to illustrate the range of potential values. Specific testing is required for **methyl petroselinate**.

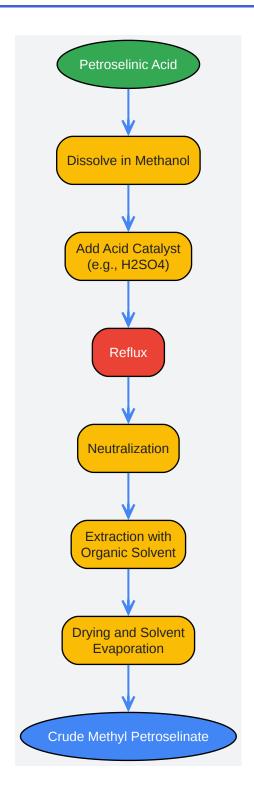
Experimental Protocols

The following section details standardized protocols for the synthesis, purification, and analysis of **methyl petroselinate**, which can be adapted for specific research needs.

Synthesis of Methyl Petroselinate via Esterification

This protocol describes the acid-catalyzed esterification of petroselinic acid to yield **methyl petroselinate**.





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Figure 2: Workflow for the synthesis of methyl petroselinate.

Methodology:



- Dissolution: Dissolve petroselinic acid in anhydrous methanol (e.g., 1 g in 20 mL).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the methanolic solution while stirring.
- Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
- Extraction: Extract the **methyl petroselinate** with a non-polar organic solvent such as hexane or diethyl ether (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure
 using a rotary evaporator to obtain the crude methyl petroselinate.

Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Methodology:

- Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane.
- Sample Loading: Dissolve the crude **methyl petroselinate** in a minimal amount of hexane and load it onto the top of the silica gel column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
- Fraction Collection: Collect fractions and monitor the elution of the product by TLC.



 Product Isolation: Combine the fractions containing pure methyl petroselinate and evaporate the solvent to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **methyl petroselinate**.

Methodology:

- Sample Preparation: Dilute the purified methyl petroselinate in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1 mg/mL).
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
 - Injector Temperature: 250°C.
 - Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10°C/min, and hold for 5-10 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.
- Data Analysis: Identify the **methyl petroselinate** peak based on its retention time and mass spectrum, which should show a molecular ion peak at m/z 296.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of **methyl petroselinate**.

¹H-NMR (400 MHz, CDCl₃):



- δ 5.34 (m, 2H): Olefinic protons (-CH=CH-). The multiplet pattern arises from coupling to the adjacent methylene groups.
- δ 3.67 (s, 3H): Methyl ester protons (-OCH₃).
- δ 2.28 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).
- δ 2.01 (m, 4H): Allylic protons (-CH₂-CH=CH-CH₂-).
- δ 1.63 (m, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-).
- δ 1.28 (br s, 18H): Methylene protons of the long alkyl chain.
- δ 0.88 (t, J = 6.8 Hz, 3H): Terminal methyl protons (-CH₂-CH₃).

¹³C-NMR (100 MHz, CDCl₃):

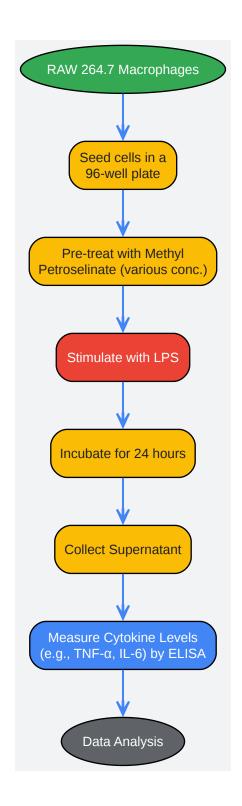
- δ 174.3: Carbonyl carbon (-COO-).
- δ 130.0, 129.8: Olefinic carbons (-CH=CH-).
- δ 51.4: Methyl ester carbon (-OCH₃).
- δ 34.1: Methylene carbon alpha to the carbonyl group.
- δ 29.7 29.1: Methylene carbons of the long alkyl chain.
- δ 27.2: Allylic carbons.
- δ 24.9: Methylene carbon beta to the carbonyl group.
- δ 22.7: Methylene carbon adjacent to the terminal methyl group.
- δ 14.1: Terminal methyl carbon.

In Vitro Anti-inflammatory Assay

This protocol outlines a general method to assess the anti-inflammatory activity of **methyl petroselinate** by measuring its effect on cytokine production in lipopolysaccharide (LPS)-



stimulated macrophages.



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Figure 3: Workflow for in vitro anti-inflammatory assay.



Methodology:

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of methyl petroselinate (e.g., 1, 10, 50, 100 μM) for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours.
- Supernatant Collection: Collect the cell culture supernatants.
- Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Cell Viability: In parallel, assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

Conclusion

Methyl petroselinate is a fatty acid ester with significant potential in various research and development areas, particularly in the context of inflammation. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities, along with practical experimental protocols for its synthesis, purification, and analysis. As research in this field continues to evolve, a thorough understanding of these fundamental aspects will be crucial for unlocking the full therapeutic potential of **methyl petroselinate**.

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